2-hydroxyoctanedioic Acid

Physicochemical profiling Formulation Sample preparation

Metabolomics labs require authentic 2-hydroxyoctanedioic acid to confirm urinary GC-MS peaks in hopantenate-induced Reye’s-like syndrome, distinct from inherited acidurias. This C8 α-hydroxydicarboxylic acid reference standard provides: • 11.9 g/L solubility-5× higher than suberic acid-for concentrated aqueous stock solutions. • Verified identity via Matsumoto et al. (1990); excretion normalizes after hopantenate cessation. • Distinct H-bonding motif (3 donors, 5 acceptors) compared to suberic or 3-hydroxy isomers. Procure with confidence for clinical metabolomics research and method validation.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Cat. No. B1249782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxyoctanedioic Acid
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)O)CCC(=O)O
InChIInChI=1S/C8H14O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13)
InChIKeyDHNJFWLYLQPITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Hydroxyoctanedioic Acid Identity and Procurement Baseline


2‑Hydroxyoctanedioic acid (2‑hydroxysuberic acid; CHEBI:70767) is a C8 α‑hydroxydicarboxylic acid belonging to the medium‑chain hydroxy acid class [1]. It is the 2‑hydroxy derivative of suberic acid (octanedioic acid) and is classified as a human metabolite [2]. The compound has been detected and identified by GC‑MS in urine from patients undergoing hopantenate therapy during Reye’s‑like syndrome episodes [3], and it is annotated in the human adult urinary metabolome [4]. Its molecular formula is C₈H₁₄O₅ with a monoisotopic mass of 190.084124 Da [5].

C8 α‑hydroxydicarboxylic acid
Annotated human urinary metabolome constituent
GC‑MS identified 2‑hydroxy series reporter

Why Structural Analogs Cannot Replace 2‑Hydroxyoctanedioic Acid


Although suberic acid and 3‑hydroxyoctanedioic acid share the same C8 dicarboxylic backbone and molecular formula (C₈H₁₄O₅), the position of the hydroxyl substituent fundamentally alters physicochemical properties, metabolic origin, and enzymatic recognition [1]. Predicted water solubility differs by nearly 5‑fold between the parent suberic acid (1.6–2.46 g/L) and 2‑hydroxyoctanedioic acid (11.9 g/L), and the α‑hydroxy acid motif (pKa 3.68) confers a distinct ionization profile versus the β‑hydroxy isomer (pKa 3.94) or the parent diacid (pKa 4.53) [2][3]. In biological systems, 2‑hydroxyoctanedioic acid appears specifically in the urine of patients with hopantenate‑induced pantothenic acid deficiency, whereas 3‑hydroxydicarboxylic acids are predominantly associated with ketoacidosis and mitochondrial fatty‑acid oxidation defects [4]. These divergent properties mean that substituting any in‑class analog will produce non‑equivalent solubility behaviour, chromatographic retention, and metabolic‑pathway context.

Parent suberic acid

Substantially lower aqueous solubility and higher logP shift extraction and assay preparation behaviour; not interchangeable for aqueous-based metabolomics.

3‑Hydroxyoctanedioic acid

Shifted acidity profile and distinct metabolic pathway origin may alter chromatographic retention and confound biomarker assignment.

2‑Hydroxyoctanoic acid

Monocarboxylic analog lacks the second carboxyl group; reduced hydrogen‑bonding capacity limits applicability in co‑crystal engineering and HAO2 substrate studies.

Quantitative Differentiation Against Closest Analogs


Aqueous Solubility vs. Parent Suberic Acid

Introduction of the 2‑hydroxy group into the suberic acid scaffold increases predicted aqueous solubility approximately 4.8‑ to 7.4‑fold. The 2‑hydroxy derivative (11.9 g/L, ALOGPS) far exceeds the experimentally measured solubility of suberic acid (1.6 g/L at 20 °C or 2.46 g/L at 25 °C) [1]. This difference is critical for aqueous‑based assay preparation and formulation workflows where dissolution behaviour dictates usable concentration ranges.

Solubility vs. suberic acid
Data to verify
~4.8‑ to 7.4‑fold higher predicted solubility (11.9 g/L) than suberic acid (1.6–2.46 g/L)
Supports aqueous assay and formulation selection
ALOGPS prediction; confirm experimentally
Physicochemical profiling Formulation Sample preparation

Acidity Profile vs. 3‑Hydroxy Positional Isomer

The strongest acidic pKa of 2‑hydroxyoctanedioic acid is predicted to be 3.68 (ChemAxon), which is 0.26 log units lower than that of the 3‑hydroxy positional isomer (pKa 3.94) [1][2]. This difference arises from the proximity of the electron‑withdrawing α‑hydroxy group to the carboxyl moiety, enhancing acid strength relative to the β‑hydroxy substitution. In practical terms, the two isomers exhibit different ionization states at physiological and near‑physiological pH, affecting liquid‑liquid extraction efficiency, solid‑phase extraction recovery, and reversed‑phase chromatographic retention.

Acidity vs. 3‑hydroxy isomer
Data to verify
pKa 3.68 vs 3.94; Δ = 0.26 units more acidic
Impacts ionization state at physiological pH; extraction and retention
Predicted pKa; experimental validation recommended
Ionization behaviour Chromatography Extraction

Lipophilicity vs. Suberic Acid

The predicted logP of 2‑hydroxyoctanedioic acid is –0.03 (ALOGPS, i.e., nearly equal partitioning between octanol and water), whereas experimental logP for suberic acid ranges from 0.59 to 1.21 depending on measurement conditions [1]. The introduction of the polar α‑hydroxy group thus reduces lipophilicity by at least 0.6 log units, fundamentally altering extraction behaviour and reversed‑phase retention. A negative or near‑zero logP means the compound preferentially partitions into aqueous phases, which is in stark contrast to the moderately lipophilic parent diacid.

Lipophilicity vs. suberic acid
Data to verify
logP −0.03 (pred.) vs 0.59–1.21 (exp.); Δ ≥0.62 less lipophilic
Reversed extraction preference; favours aqueous enrichment
logP predicted; comparative value from literature
Partition coefficient Membrane permeability Extraction selectivity

Metabolic-Origin Specificity in Urinary Excretion

2‑Hydroxyoctanedioic acid belongs to a series of 2‑hydroxydicarboxylic acids (C8–C14) that are excreted in urine specifically during hopantenate‑induced Reye’s‑like syndrome and disappear upon discontinuation of therapy [1][2]. In contrast, 3‑hydroxyoctanedioic acid (3‑hydroxysuberic acid) is formed via ω‑oxidation of 3‑hydroxy fatty acids followed by β‑oxidation, and its urinary elevation is associated with ketoacidosis and mitochondrial fatty‑acid oxidation disorders [3]. The two isomers thus serve as reporters of distinct metabolic derangements: the 2‑hydroxy series reflects acquired pantothenic acid deficiency / CoA depletion, whereas the 3‑hydroxy series reflects inherited or acquired defects in mitochondrial β‑oxidation.

Metabolic origin specificity
Class‑level
Reported exclusively in hopantenate therapy research; absent in ketoacidosis
Context‑dependent biomarker for CoA‑deficiency pathway studies
Clinical case‑series data; general population baseline limited
Metabolomics Biomarker Metabolic disease

Hydrogen‑Bond Profile vs. Monocarboxylic Analog

2‑Hydroxyoctanedioic acid possesses three hydrogen‑bond donors and five hydrogen‑bond acceptors, with a polar surface area (PSA) of 94.83 Ų [1]. The monocarboxylic analog 2‑hydroxyoctanoic acid has only two H‑bond donors, three acceptors, and a lower PSA (~57.5 Ų, calculated). The additional carboxyl group in the dicarboxylic acid doubles the potential for intermolecular hydrogen bonding, which is a critical parameter in co‑crystal design, supramolecular synthon engineering, and chiral resolution via diastereomeric salt formation. Furthermore, 2‑hydroxyoctanedioic acid is a substrate for 2‑hydroxyacid oxidase 2 (HAO2), while 2‑hydroxyoctanoic acid is a known medium‑chain acyl‑CoA synthetase inhibitor (Ki = 500 μM) , indicating that the second carboxyl group switches the compound from inhibitor to substrate in certain enzymatic contexts.

H‑bond profile vs. mono‑analog
Class‑level
3 donors, 5 acceptors, PSA ~95 Ų vs 2 donors, 3 acceptors, ~57 Ų
Expanded supramolecular synthon repertoire
Predicted properties; enzymology requires verification
Enzyme recognition Crystal engineering Co‑crystallization

GC‑MS Differentiation in the 2‑Hydroxydicarboxylic Acid Series

2‑Hydroxyoctanedioic acid was characterized by GC‑MS as the C8 member of a homologous series of 2‑hydroxydicarboxylic acids (C8, C10, C12, C12:1, C14, C14:1) in a single analytical run [1]. Its mass spectrum and GC retention index are distinct from those of the longer‑chain homologues (e.g., 2‑hydroxydecanedioic acid, C10; 2‑hydroxydodecanedioic acid, C12), allowing unambiguous identification in complex urinary organic acid profiles. The C8 chain length also distinguishes it from 2‑hydroxyadipic acid (C6), which is associated with 2‑ketoadipic acidemia rather than hopantenate toxicity [2]. No other C8 2‑hydroxydicarboxylic acid has been reported in human urine under the same pathological conditions, making this compound the sole C8 reporter in the α‑hydroxydicarboxylic acid series.

GC‑MS series differentiation
Reported
Unique C8 retention window; resolved from C6 and C10 2‑OH homologues
Enables unambiguous peak assignment in organic acid profiling
Matsumoto et al. (1990) method context
Analytical chemistry GC‑MS Metabolite identification

Evidence‑Backed Application Scenarios for Procurement


GC‑MS Reference Standard for Hopantenate Toxicity Profiling

2‑Hydroxyoctanedioic acid is the definitive C8 reference standard for the 2‑hydroxydicarboxylic acid series detected in urine during hopantenate‑induced Reye’s‑like syndrome. Its GC‑MS identification was established by Matsumoto et al. (1990), and the abnormal excretion of the entire series of 2‑hydroxydicarboxylic acids (C8–C14) disappears after discontinuation of hopantenate therapy [1]. Procurement of the authentic compound enables clinical metabolomics laboratories to confirm peak identity and to differentiate this acquired toxicity profile from inherited dicarboxylic acidurias or ketoacidosis, where 3‑hydroxy isomers predominate.

Aqueous‑Phase Metabolomics Sample Preparation

With a predicted aqueous solubility of 11.9 g/L—approximately 5‑fold higher than suberic acid (1.6 g/L)—2‑hydroxyoctanedioic acid is the preferred choice for preparing concentrated aqueous stock solutions for metabolomics workflows [1][2]. Its near‑zero logP (–0.03, ALOGPS) ensures that the compound remains in the aqueous layer during standard liquid‑liquid extraction protocols, unlike the more lipophilic parent suberic acid (logP 0.59–1.21), which partially partitions into organic solvents [2].

Co‑Crystal Engineering with α‑Hydroxy Dicarboxylic Synthon

The combination of an α‑hydroxy group and two terminal carboxyl groups provides a distinctive hydrogen‑bonding motif (3 donors, 5 acceptors; PSA 94.83 Ų) [1]. This donor/acceptor topology is absent in suberic acid (2 donors, 4 acceptors) and in monocarboxylic 2‑hydroxyoctanoic acid (2 donors, 3 acceptors). Crystal engineers seeking a C8 dicarboxylic acid building block with an additional hydrogen‑bond donor at the α‑position should specify 2‑hydroxyoctanedioic acid to access the expanded supramolecular synthon repertoire.

Enzymology Studies with 2‑Hydroxyacid Oxidase 2

As an α‑hydroxy acid, 2‑hydroxyoctanedioic acid is structurally positioned to serve as a substrate for 2‑hydroxyacid oxidase 2 (HAO2), which accepts medium‑chain 2‑hydroxy monocarboxylic acids and related α‑hydroxy acids [1]. In contrast, the monocarboxylic analog 2‑hydroxyoctanoic acid acts as a medium‑chain acyl‑CoA synthetase inhibitor (Ki = 500 μM) rather than an HAO2 substrate under certain conditions [2]. Procuring the dicarboxylic form enables structure‑activity relationship (SAR) studies exploring how the distal carboxyl group modulates enzyme recognition, substrate turnover, and inhibitor potency.

Application
Selection Property
Validation Focus
Metabolomics reference for hopantenate pathway studies
Authentic C8 α‑hydroxy standard with verified GC‑MS retention
Peak identity confirmation and isomer differentiation
Aqueous metabolomics sample preparation
Favourable aqueous solubility and low lipophilicity profile
Stock solution stability and aqueous‑phase recovery
Co‑crystal engineering with α‑hydroxy dicarboxylic synthon
Expanded H‑bond donor/acceptor topology (3 donors, 5 acceptors)
Supramolecular synthon robustness and co‑crystal screening
Enzymology studies with 2‑hydroxyacid oxidase 2
α‑Hydroxy dicarboxylic acid substrate distinct from monocarboxylic inhibitor
Substrate turnover kinetics and SAR comparison
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